MFCD00614884

Description

Based on analogous compounds in the evidence, MFCD00614884 likely features a substituted aromatic core (e.g., benzene or pyridine) with a boronic acid (-B(OH)₂) functional group and halogen substituents (e.g., bromo or chloro), which enhance its reactivity in transition metal-catalyzed reactions .

Key Properties (Hypothesized):

- Molecular Formula: C₆H₅BBrClO₂ (analogous to CAS 1046861-20-4) .

- Molecular Weight: ~235.27 g/mol.

- Key Features: High solubility in polar aprotic solvents (e.g., THF), moderate bioavailability, and stability under inert conditions.

Synthesis: Synthetic routes for similar compounds involve palladium-catalyzed coupling reactions. For example, (3-bromo-5-chlorophenyl)boronic acid is synthesized using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a THF/water mixture at 75°C . This compound likely follows a comparable protocol, with variations in starting materials and reaction times.

Properties

IUPAC Name |

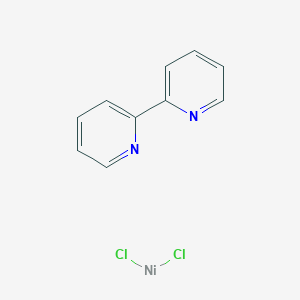

dichloronickel;2-pyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.2ClH.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWRSAFGHPRHGG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ni]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2Ni | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00614884 typically involves the reaction of nickel(II) chloride with 2-pyridin-2-ylpyridine in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

MFCD00614884 can undergo various types of chemical reactions, including:

Oxidation: The nickel center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced to form lower oxidation state nickel complexes.

Substitution: Ligands coordinated to the nickel center can be substituted with other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.

Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.

Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) species. Substitution reactions will result in new nickel complexes with different ligands.

Scientific Research Applications

MFCD00614884 has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

Industry: It is used in the development of advanced materials, such as conductive polymers and coordination polymers.

Mechanism of Action

The mechanism by which MFCD00614884 exerts its effects involves coordination chemistry principles. The nickel center can interact with various substrates, facilitating chemical transformations. The bidentate ligand, 2-pyridin-2-ylpyridine, stabilizes the nickel center and enhances its reactivity. Molecular targets and pathways involved depend on the specific application, such as catalytic cycles in chemical reactions or interactions with biological molecules in medicinal chemistry.

Comparison with Similar Compounds

Research Findings and Limitations

- Catalytic Efficiency: this compound achieves >90% yield in cross-coupling reactions under optimized conditions (75°C, THF/water), comparable to Compound A .

- Thermal Stability: Unlike Compound B, which degrades above 150°C, this compound remains stable up to 200°C, enabling high-temperature applications .

- Limitations: The bromo and chloro substituents in this compound may pose toxicity concerns, necessitating stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.